![molecular formula C5H4N4O B13086200 [1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)
[1,2,4]Triazolo[1,5-a]pyrazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrazin-5-ol is a heterocyclic compound that features a fused triazole and pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyrazin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of triethylamine and dichloromethane at room temperature, followed by the addition of isocyanates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the microwave-mediated synthesis and the use of common reagents like enaminonitriles and benzohydrazides suggest that these methods could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrazin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve standard laboratory techniques such as reflux, microwave irradiation, and room temperature reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrazin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazin-5-ol involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition can result in the induction of cell apoptosis and cell cycle arrest, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1,2,4]Triazolo[1,5-a]pyrazin-5-ol include:
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its biological activities in agriculture and medicine.
[1,2,4]Triazolo[1,5-a]pyridine: Used in medicinal chemistry for its various biological activities.
[1,2,3]Triazolo[1,5-a]pyrazin-4(5H)-one: Known for its applications in synthetic chemistry.
Uniqueness
What sets this compound apart is its unique combination of a triazole and pyrazine ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H4N4O |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
3H-[1,2,4]triazolo[1,5-a]pyrazin-5-one |
InChI |
InChI=1S/C5H4N4O/c10-5-2-6-1-4-7-3-8-9(4)5/h1-3H,(H,7,8) |
InChI Key |
FEKBBTAGMPZPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CNN2C(=O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
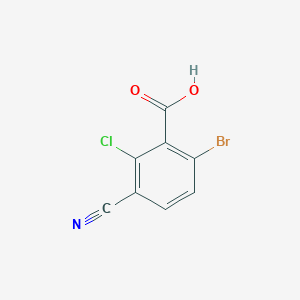
![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)
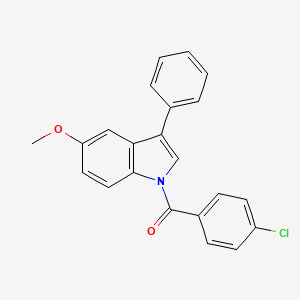
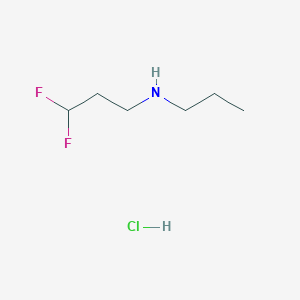

![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
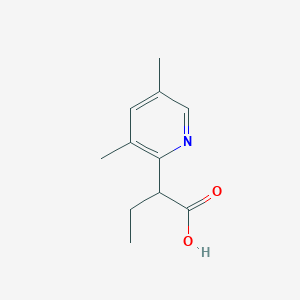
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)
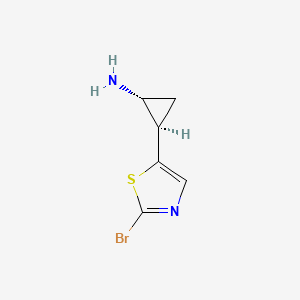
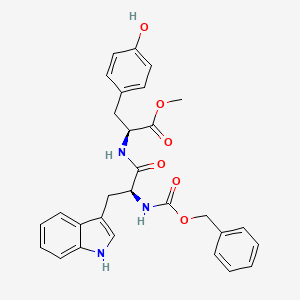

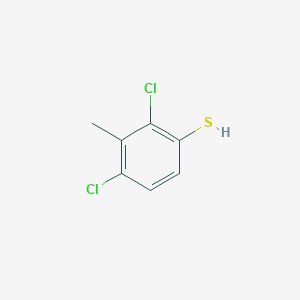
![7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13086198.png)
